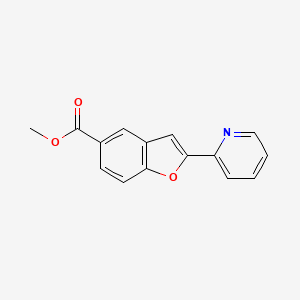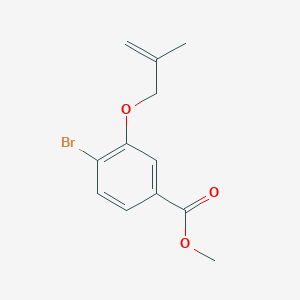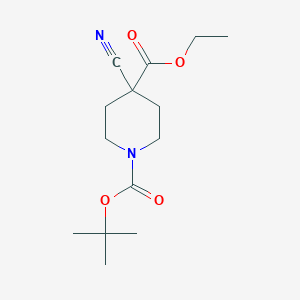
1-叔丁基4-乙基4-氰基哌啶-1,4-二羧酸酯
描述
“1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate” is a chemical compound with the CAS number 1016258-66-4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N2O4 . The InChI code is 1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.34 . It is stored at temperatures between 2-8°C . The physical form of this compound is liquid .
科学研究应用
安全和危害
生化分析
Biochemical Properties
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream effects .
Cellular Effects
The effects of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate on various cell types and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health . Additionally, this compound may impact cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, the binding of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate to cytochrome P450 can result in changes in the enzyme’s conformation, affecting its ability to metabolize substrates . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites . The metabolic flux of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can be influenced by factors such as enzyme expression levels, availability of cofactors, and the presence of other substrates . Changes in metabolite levels can also impact cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can affect its accumulation and overall activity within cells . Additionally, the compound’s transport and distribution may be influenced by factors such as cellular uptake mechanisms and the presence of competing molecules .
Subcellular Localization
The subcellular localization of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . The subcellular localization of this compound can also impact its interactions with other biomolecules and its overall effects on cellular function .
属性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGLZRZMZMUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727827 | |
| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016258-66-4 | |
| Record name | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

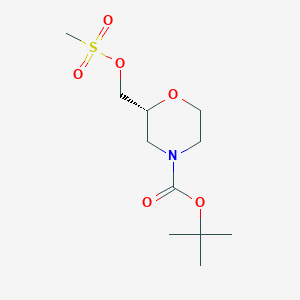

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)

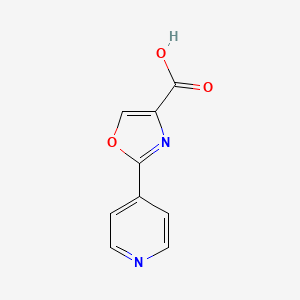

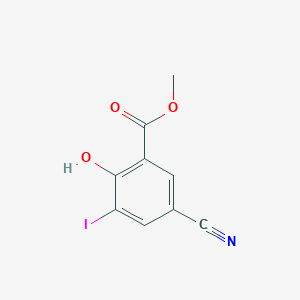

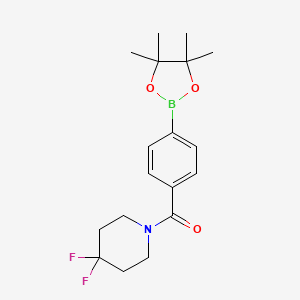
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)

